molecular formula C15H28N4O6 B12529108 L-Valyl-L-alanyl-L-alanyl-L-threonine CAS No. 798540-88-2

L-Valyl-L-alanyl-L-alanyl-L-threonine

Cat. No.: B12529108
CAS No.: 798540-88-2
M. Wt: 360.41 g/mol
InChI Key: GPWAXKNTCVCGLF-HHKYUTTNSA-N
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Description

L-Valyl-L-alanyl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids valine, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Properties

CAS No.

798540-88-2

Molecular Formula

C15H28N4O6

Molecular Weight

360.41 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O6/c1-6(2)10(16)14(23)18-7(3)12(21)17-8(4)13(22)19-11(9(5)20)15(24)25/h6-11,20H,16H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1

InChI Key

GPWAXKNTCVCGLF-HHKYUTTNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly threonine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions are modified peptides with altered properties, which can be useful in various applications.

Scientific Research Applications

L-Valyl-L-alanyl-L-alanyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Used in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired effects. The exact pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-alanine: Similar structure but lacks the threonine residue.

    L-Alanyl-L-valyl-L-alanine: Different sequence of amino acids.

    L-Alanyl-L-glutamine: Contains alanine but has glutamine instead of valine and threonine.

Uniqueness

L-Valyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. The presence of threonine, in particular, can influence the peptide’s reactivity and interactions with other molecules.

Biological Activity

L-Valyl-L-alanyl-L-alanyl-L-threonine is a tetrapeptide composed of four amino acids: valine, alanine, alanine, and threonine. This compound has garnered attention in biochemical research due to its unique structural properties and potential biological activities. The presence of threonine, which includes a hydroxyl group, allows for significant post-translational modifications such as phosphorylation, influencing various cellular processes.

The biological activity of this compound is primarily associated with its role in protein-protein interactions and cellular signaling pathways . The specific sequence of amino acids enables this peptide to bind selectively to certain receptors or enzymes, potentially modulating their activities. Research indicates that peptides with similar structures can influence physiological processes, including cell signaling and metabolic regulation.

Key Mechanisms:

  • Protein Interactions: The tetrapeptide's structure allows it to engage in specific interactions with proteins, which may alter their functional states.
  • Cell Signaling Modulation: The phosphorylation potential of threonine can lead to activation or inhibition of signaling cascades that are crucial for cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound and related peptides. Below are notable findings:

  • Sorption Properties:
    • Research on related peptides such as L-alanyl-L-valine has demonstrated varying capacities for sorbing organic vapors, indicating that structural differences significantly impact their physical properties. L-Valyl-L-alanine, for instance, exhibited a greater sorption capacity for specific organic compounds compared to its analogs .
  • Thermal Stability:
    • The thermal stability of clathrates formed by dipeptides was investigated, highlighting how the amino acid sequence affects both sorption capacity and thermal resilience .
  • Therapeutic Applications:
    • Investigations into the therapeutic potential of this compound suggest possible applications in drug development, particularly in targeting specific cellular pathways involved in diseases.

Data Tables

The following table summarizes some comparative biological activities and properties of this compound with related peptides.

Peptide Sorption Capacity Thermal Stability Biological Activity
This compoundModerateHighModulates protein interactions
L-Alany-L-valineHighModerateInfluences metabolic pathways
L-Valyl-L-alanineGreaterLowIncreased binding affinity for organic compounds

Potential Applications

This compound has several promising applications across various fields:

  • Biotechnology: Its role in protein interactions makes it a candidate for use in biosensors or as a tool in protein engineering.
  • Pharmaceuticals: The ability to modulate cellular pathways positions it as a potential therapeutic agent in treating diseases linked to dysregulated signaling.
  • Material Science: Understanding its sorption properties can lead to innovations in materials designed for specific chemical interactions.

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